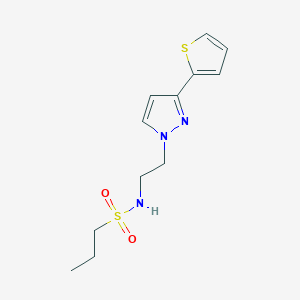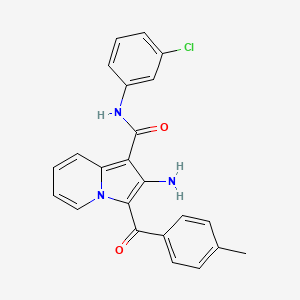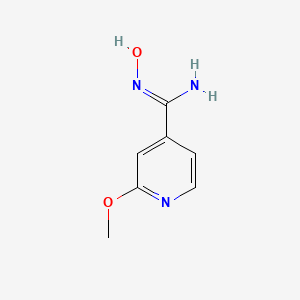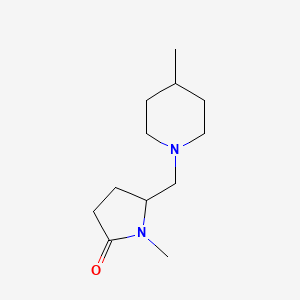![molecular formula C31H26N4O B2520823 2-[3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylchinazolin CAS No. 312734-01-3](/img/structure/B2520823.png)
2-[3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylchinazolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline is a complex organic molecule that likely exhibits significant biological activity given the presence of multiple pharmacophoric elements such as the methoxyphenyl group, the pyrazolyl moiety, and the quinazoline core. These structural motifs are commonly found in molecules with potential anticancer properties, as evidenced by the research on related compounds.
Synthesis Analysis
The synthesis of related quinazoline derivatives often involves multi-step reactions that include the formation of C-C and C-N bonds in water, as seen in the synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives . Additionally, the regioselective synthesis of pyrazoloquinolinones from acyl-quinolinones and hydrazines under various conditions suggests a possible route for the synthesis of the pyrazolyl-quinazoline moiety in the target compound .
Molecular Structure Analysis
The molecular structure of the compound is likely to be characterized by the presence of a methoxy group, which has been shown to influence the optical absorption spectra of related pyrazoloquinoline derivatives . The methoxy group's dynamics do not significantly affect the absorption spectrum, but the dynamics of other moieties, such as phenyl groups, can have a more substantial impact .
Chemical Reactions Analysis
Compounds with a quinazoline core are known to participate in various chemical reactions. For instance, the reaction of quinazolinone with chlorosulfonic acid followed by amidation with ammonia gas has been used to synthesize sulfonamide derivatives . This suggests that the target compound may also undergo reactions involving its nitrogen-containing rings or substituents.
Physical and Chemical Properties Analysis
Quinazoline derivatives exhibit a range of physical and chemical properties that are crucial for their biological activity. For example, the presence of a methyl group on the nitrogen linker is essential for the apoptosis-inducing activity of 4-anilinoquinazolines . Moreover, the balance between aqueous solubility and lipophilicity, as well as metabolic stability in vivo, are important factors for the antitumor activity of quinazoline-based compounds . The target compound's physical and chemical properties would need to be optimized to enhance its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Der Ansatz der Pharmakophor-Hybridisierung spielt eine zentrale Rolle in der modernen medizinischen Chemie, insbesondere bei der Entwicklung von Antitumormitteln. Diese Verbindung kombiniert die Pyrazolin- und 1,3,4-Thiadiazol-Gerüste, die beide für die Entwicklung potenter Antitumormittel unerlässlich sind . Forscher haben seine Antitumoraktivität in vitro unter Verwendung des „60-Linien-Screenings“ (NCI DTP-Protokoll) untersucht. Die Struktur der Verbindung wurde mittels spektroskopischer Techniken bestätigt, darunter 1H NMR, 13C NMR, 2D NMR und LC-MS .
Antivirale Eigenschaften
In Anbetracht der strukturellen Merkmale der Verbindung ist es sinnvoll, ihre potenziellen antiviralen Wirkungen zu untersuchen. Die 1,3,4-Thiadiazol-Einheit wurde in anderen Verbindungen mit antiviraler Aktivität in Verbindung gebracht, was dieses Hybridmolekül zu einem interessanten Kandidaten für weitere Untersuchungen macht .
Anti-HIV-Forschung
In Anbetracht der vielfältigen Anwendungen von 1,2,3-Triazol-basierten Heterocyclen ist es sinnvoll zu untersuchen, ob diese Verbindung eine Anti-HIV-Aktivität aufweist. Ähnliche Strukturmotive haben sich bei der Hemmung der HIV-Replikation als vielversprechend erwiesen .
Tuberkulosebehandlung
Das 1,3,4-Thiadiazol-Gerüst wurde bei der Entwicklung von Antituberkulosemitteln eingesetzt. Forscher könnten untersuchen, ob diese Verbindung eine Aktivität gegen Mycobacterium tuberculosis zeigt, den Erreger der Tuberkulose .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methyl-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N4O/c1-21-13-18-27-26(19-21)30(24-11-7-4-8-12-24)33-31(32-27)35-29(23-9-5-3-6-10-23)20-28(34-35)22-14-16-25(36-2)17-15-22/h3-19,29H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAANAUSEXRBRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2520746.png)



![Benzyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2520752.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2520754.png)
![1-[4-[2-(Benzimidazol-1-ylmethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2520755.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2520756.png)
![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2520757.png)


![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2520762.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2520763.png)